molecular formula C11H18ClN3S B1429522 4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride CAS No. 1177346-28-9

4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride

Cat. No.: B1429522
CAS No.: 1177346-28-9
M. Wt: 259.8 g/mol
InChI Key: KREVRXOYGKAPPD-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride is a chemical compound with the molecular formula C11H18ClN3S and a molecular weight of 259.8 g/mol.

Scientific Research Applications

4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety information for “4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

Preparation Methods

The synthesis of 4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride involves several stepsThe reaction conditions typically involve the use of reagents such as dimethyl carbonate (DMC), DABCO, and DMB . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like palladium on carbon (Pd/C) and hydrogen gas (H2) in ethanol (EtOH).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium bicarbonate (NaHCO3) in ethanol (EtOH) or methyl iodide (CH3I) in dimethylformamide (DMF).

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride can be compared with other similar compounds, such as:

    2-Mercapto-4,6-dimethylpyrimidine: This compound has a similar pyrimidine core but lacks the piperidin-4-ylthio group.

    4,6-Dimethyl-2-thiolpyrimidine: Another related compound with a thiol group at the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4,6-dimethyl-2-piperidin-4-ylsulfanylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S.ClH/c1-8-7-9(2)14-11(13-8)15-10-3-5-12-6-4-10;/h7,10,12H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREVRXOYGKAPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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